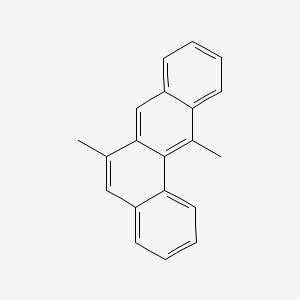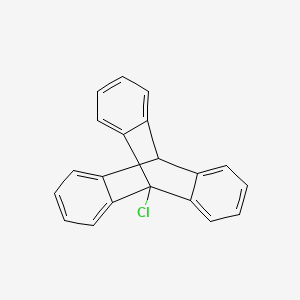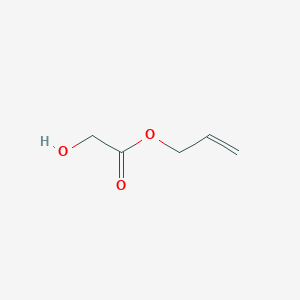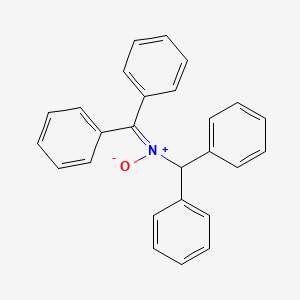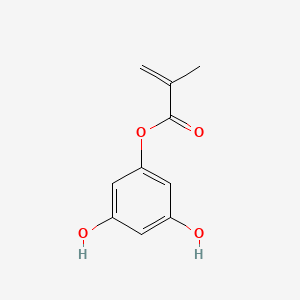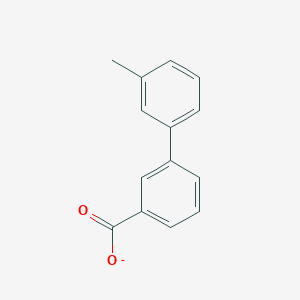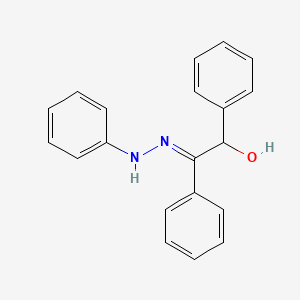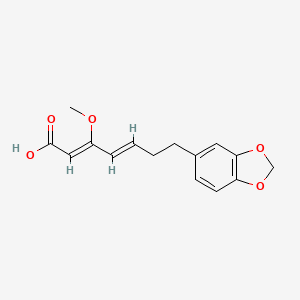
3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid is a complex organic compound that belongs to the class of extended flavonoids. These compounds are characterized by their phenyl-substituted benzopyran framework, which is often fused with additional rings. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid typically involves multiple steps, including the formation of the core benzopyran structure followed by the introduction of methoxy and methylenedioxy groups. Common reagents used in these reactions include methanol, formaldehyde, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the target compound while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,7-Trimethoxy-3’,4’-methylenedioxy-flavone: This compound shares a similar flavonoid structure but with different substituents.
3,4-(Methylenedioxy)aniline: This compound has a similar methylenedioxy group but differs in its overall structure and properties.
Uniqueness
3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid is unique due to its specific combination of methoxy and methylenedioxy groups, which confer distinct chemical and biological properties. Its extended flavonoid structure also sets it apart from other related compounds.
Propriétés
Numéro CAS |
3384-27-8 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
(2Z,4E)-7-(1,3-benzodioxol-5-yl)-3-methoxyhepta-2,4-dienoic acid |
InChI |
InChI=1S/C15H16O5/c1-18-12(9-15(16)17)5-3-2-4-11-6-7-13-14(8-11)20-10-19-13/h3,5-9H,2,4,10H2,1H3,(H,16,17)/b5-3+,12-9- |
Clé InChI |
SLNRQOHRDLMDGB-VUCHDGCMSA-N |
SMILES isomérique |
CO/C(=C\C(=O)O)/C=C/CCC1=CC2=C(C=C1)OCO2 |
SMILES canonique |
COC(=CC(=O)O)C=CCCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


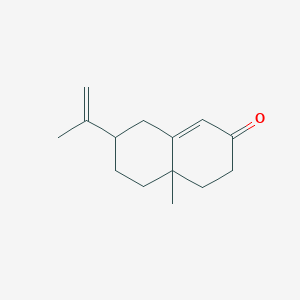
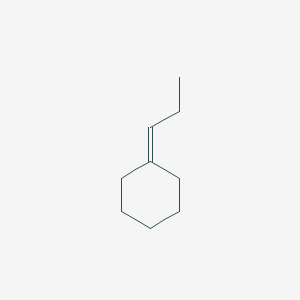
![N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide](/img/structure/B14749184.png)
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
